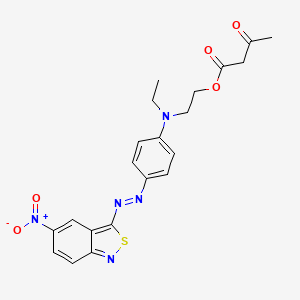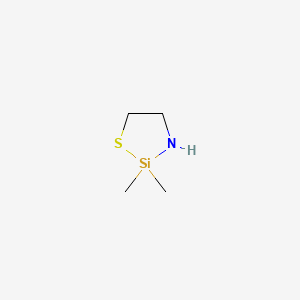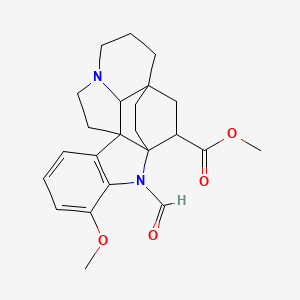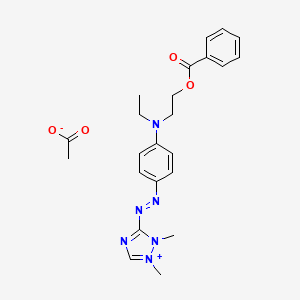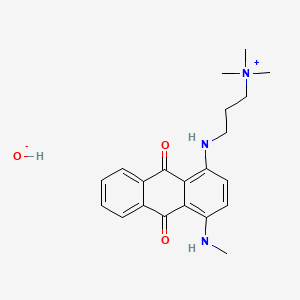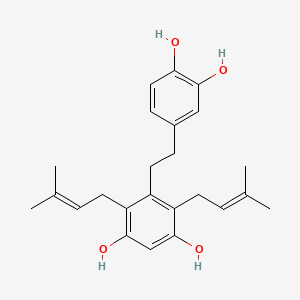
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)-: is a chemical compound with the molecular formula C26H26N4Sn and a molecular weight of 513.2214 . This compound is known for its unique structure, which includes a tin atom bonded to an azide group and a triphenyl(2,4,6-trimethylpyridine) moiety.
Méthodes De Préparation
The synthesis of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- typically involves the reaction of triphenyl(2,4,6-trimethylpyridine)tin with sodium azide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to form lower oxidation states of tin.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- involves its interaction with molecular targets through its azide and triphenyl(2,4,6-trimethylpyridine) groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved .
Comparaison Avec Des Composés Similaires
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- can be compared with other similar compounds such as:
Tin, azidotriphenylpyridine: Similar structure but without the trimethyl groups.
Tin, azidotriphenyl(2,4,6-trimethylbenzene): Similar structure but with a benzene ring instead of pyridine.
The uniqueness of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- lies in its specific combination of azide and triphenyl(2,4,6-trimethylpyridine) groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
83729-79-7 |
|---|---|
Formule moléculaire |
C26H26N4Sn |
Poids moléculaire |
513.2 g/mol |
Nom IUPAC |
benzene;tin(4+);2,4,6-trimethylpyridine;azide |
InChI |
InChI=1S/C8H11N.3C6H5.N3.Sn/c1-6-4-7(2)9-8(3)5-6;3*1-2-4-6-5-3-1;1-3-2;/h4-5H,1-3H3;3*1-5H;;/q;4*-1;+4 |
Clé InChI |
IKEFBNMCHIHQEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C)C.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
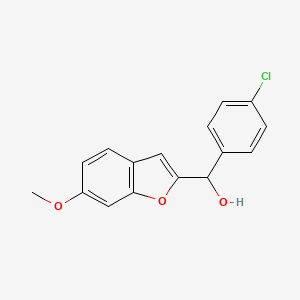
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
